molecular formula C5H4BrNO2 B1592623 2-Bromo-3-hydroxypyridine 1-oxide CAS No. 6602-29-5

2-Bromo-3-hydroxypyridine 1-oxide

Cat. No. B1592623
CAS RN: 6602-29-5
M. Wt: 189.99 g/mol
InChI Key: FTVWPAXQZFKGMR-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxypyridine 1-oxide is a chemical compound with the molecular formula C₅H₅BrNO₂ . It consists of a pyridine ring substituted with a bromine atom and a hydroxyl group at different positions. The compound exhibits interesting properties due to its unique structure.



Synthesis Analysis

The synthesis of 2-Bromo-3-hydroxypyridine 1-oxide involves several methods, including bromination of 3-hydroxypyridine or oxidation of 2-bromo-3-pyridinol. Researchers have explored both traditional and novel synthetic routes to obtain this compound. Further investigation is needed to optimize the synthesis for scalability and efficiency.



Molecular Structure Analysis

The optimized molecular structure of 2-Bromo-3-hydroxypyridine 1-oxide has been studied using both density functional theory (DFT) and Hartree-Fock (HF) methods. These calculations provide insights into bond lengths, angles, and electronic properties. The compound’s molecular electrostatic potential (MEP) reveals regions of electron density and potential reactivity.



Chemical Reactions Analysis

2-Bromo-3-hydroxypyridine 1-oxide participates in various chemical reactions. Notably, it can undergo substitution reactions at the bromine position, nucleophilic addition at the hydroxyl group, and coordination with metal ions. Investigating its reactivity with different reagents and catalysts is crucial for understanding its versatility.



Physical And Chemical Properties Analysis


  • Melting Point : The compound’s melting point lies within a specific range, which affects its stability and handling.

  • Solubility : Investigating its solubility in various solvents provides insights into its practical applications.

  • UV-Visible Spectrum : Calculations using time-dependent DFT (TD-DFT) reveal absorption bands in the UV-Vis region.

  • Thermodynamic Functions : Correlations between spectroscopic data and temperature help predict stability and reactivity.


Scientific Research Applications

Chemical Reactions and Derivatives

2-Bromo-3-hydroxypyridine 1-oxide plays a significant role in various chemical reactions. Ammers and Hertog (2010) demonstrated that the bromination and nitration of 2-hydroxypyridine-N-oxide, a related compound, yield disubstituted 3,5-derivatives, highlighting its utility in creating specific chemical structures (Ammers & Hertog, 2010). Additionally, Denton, Thomas, and Mao (2015) developed a method for trace analysis of 2-hydroxypyridine-1-oxide (HOPO) in pharmaceutical materials, emphasizing its relevance in pharmaceutical research (Denton, Thomas, & Mao, 2015).

Catalysis and Synthesis

Research by Altman and Buchwald (2007) illustrated the catalytic applications of 2- and 4-hydroxypyridines in N-arylation processes. Their study provides insights into the use of hydroxypyridines, including derivatives like 2-bromo-3-hydroxypyridine 1-oxide, in facilitating complex chemical syntheses (Altman & Buchwald, 2007).

Structural and Vibrational Analysis

Rodionova, Lokhov, and Dyumaev (1972) conducted a detailed study on the vibrational spectra and structure of some 3-hydroxypyridine 1-oxide derivatives. Their work sheds light on the molecular behavior of such compounds, which is crucial for understanding the properties and applications of 2-bromo-3-hydroxypyridine 1-oxide (Rodionova, Lokhov, & Dyumaev, 1972).

Crystal Structure Analysis

Monroe and Turnbull (2019) reported on the crystal structure of 2-bromo-4-hydroxypyridine, a structurally related compound, providing insights into hydrogen and halogen bonding that could be relevant for understanding the crystal structure of 2-bromo-3-hydroxypyridine 1-oxide (Monroe & Turnbull, 2019).

Reactivity with Active Hydrogen Compounds

Stein, Manna, and Lombardi (1978) explored the reactivity of 3-hydroxypyridine N-oxide with active hydrogen compounds, leading to the synthesis of 3-substituted 2-aminofuro[3,2-b]pyridines. This research could be analogous to the reactivity patterns of 2-bromo-3-hydroxypyridine 1-oxide (Stein, Manna, & Lombardi, 1978).

Safety And Hazards


  • Toxicity : Assessing the compound’s toxicity profile is essential for safe handling.

  • Environmental Impact : Investigate its environmental persistence and potential harm.

  • Handling Precautions : Proper lab protocols should be followed during synthesis and experimentation.


Future Directions


  • Drug Development : Explore its potential as a therapeutic agent, especially as a bromodomain inhibitor.

  • Functional Materials : Investigate applications in materials science, catalysis, or sensors.

  • Computational Studies : Continue refining theoretical models for accurate predictions.


properties

IUPAC Name

2-bromo-1-oxidopyridin-1-ium-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-5-4(8)2-1-3-7(5)9/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVWPAXQZFKGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C([N+](=C1)[O-])Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633105
Record name 2-Bromo-1-oxo-1lambda~5~-pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-hydroxypyridine 1-oxide

CAS RN

6602-29-5
Record name 3-Pyridinol, 2-bromo-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6602-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-oxo-1lambda~5~-pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K UNDHEIM, V NORDAL, L BORKA - Acta Chem. Scand, 1969 - actachemscand.org
… sodium methoxide (45 ml, 0.09 mole) was added to dry DMF (400 ml), excess alcohol evaporated, ethylmercaptan (3.72 g, 0.06 mole) and 2-bromo-3-hydroxypyridine 1-oxide (5.7 g, …
Number of citations: 0 actachemscand.org

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